3-Chloro-8-nitroquinoline
Overview
Description
3-Chloro-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-8-nitroquinoline can be synthesized through the chlorination of 8-nitroquinoline. One common method involves the use of sulfuryl chloride in o-dichlorobenzene under reflux conditions . Another method employs N-chlorosuccinimide in acetic acid, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation over palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-Chloro-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-Chloro-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
3-Bromo-8-nitroquinoline: Similar structure with a bromine atom instead of chlorine.
8-Nitroquinoline: Lacks the chloro substituent.
3-Chloro-8-aminoquinoline: Reduction product of 3-Chloro-8-nitroquinoline.
Uniqueness: this compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURBIXAVAXWTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503344 | |
Record name | 3-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73868-16-3 | |
Record name | 3-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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